(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-15-3-1-2-12(9-15)8-14(10-21)18-22-17(11-23-18)13-4-6-16(20)7-5-13/h1-9,11H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYRVRUGHJMPM-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The thiazole ring is known to play a significant role in binding to biological targets, while the acrylonitrile moiety might participate in covalent interactions, potentially leading to modulation of enzymatic activity or receptor function .
Biological Activity Overview
Research has indicated that compounds containing thiazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives similar to this compound exhibit promising antibacterial effects, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain pathogens .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, thiazole-based compounds have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with some derivatives exhibiting IC50 values lower than standard anticancer drugs like doxorubicin .
Antimicrobial Evaluation
A study assessing the antimicrobial activity of various thiazole derivatives found that compounds similar to this compound were effective against multiple bacterial strains. The evaluation included:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : Compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Anticancer Screening
In another investigation focusing on anticancer properties, several thiazole derivatives were screened against the MCF7 cell line. The findings highlighted:
- Active Compounds : Some derivatives showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
- Mechanism Insights : Molecular docking studies suggested that these compounds interact with key proteins involved in cancer cell proliferation, enhancing their potential as therapeutic agents .
Data Tables
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic characteristics of the target compound with analogs from the evidence:
Key Observations:
- Heterocycle Impact : Isoxazole-containing compounds (e.g., 7c) have lower molecular weights than thiazole analogs due to differences in ring atomic composition. Thiazoles generally enhance planarity and conjugation compared to isoxazoles.
- Substituent Effects: EWGs (Br, F, Cl) improve electrophilicity, aiding in reactions like Michael additions.
- Biological Activity : Chlorophenyl-substituted analogs (e.g., compound 2 in ) exhibit potent antioxidant properties, suggesting that halogenated phenyl groups may enhance radical scavenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
